2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H12N2O2 and its molecular weight is 288.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermally Activated Delayed Fluorescent Emitters : It serves as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters, useful in device optimization for high quantum efficiency in red TADF devices (J. Yun & Jun Yeob Lee, 2017).
Growth Inhibitory Potency : As part of a "combi-molecule", it is designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA, showing potential in cancer treatment (Zhor Senhaji Mouhri et al., 2017).
Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for antimicrobial activity against various bacteria and yeast, indicating potential applications in combating infections (B. Sakram et al., 2018).
Photo-induced Electron Transfer : It has been utilized in studies of luminescent properties and photo-induced electron transfer, showing potential in fluorescence-based applications (Jiaan Gan et al., 2003).
Halocyclization Reactions : Research has explored its use in halocyclization reactions, which could be significant in synthetic chemistry (Yu. L. Zborovskii et al., 2011).
Chemosensor Systems : Some derivatives exhibit high chemosensor selectivity in the determination of anions, indicating its potential in analytical chemistry (I. E. Tolpygin et al., 2012).
Fluorescent Chemosensors : The compound has been used in synthesizing fluorescent chemosensors for ion detection, showing utility in chemical sensing and analysis (Liang Zhang et al., 2020).
Selective Targeting in Breast Cancer : As an analogue, it has been found to selectively target breast cancer via the aryl hydrocarbon receptor pathway, making it a candidate for targeted cancer therapy (J. Gilbert et al., 2020).
Yellow-Green Emitting Fluorophores : It has been used to synthesize novel yellow-green emitting fluorophores, which have applications in dye technology and photostability studies (V. Bojinov & Ionka P. Panova, 2007).
Antitumor Agents : There are computer-assisted evaluations of related compounds for antitumor activity, indicating its relevance in oncology and drug design (K. Paull et al., 1984).
Mechanism of Action
Target of Action
Similar compounds have been found to have significant activity on kinases such as mps1, mapkapk2, and p70s6kβ . These kinases play crucial roles in cell division and growth, making them potential targets for cancer treatment .
Mode of Action
It’s plausible that it interacts with its targets (like the kinases mentioned above) by binding to their active sites, thereby inhibiting their function . This can lead to disruption of the biochemical pathways these kinases are involved in .
Biochemical Pathways
Given its potential interaction with kinases, it could affect pathways related to cell division and growth . Inhibition of these kinases could disrupt these pathways, potentially leading to the arrest of cell division and growth .
Result of Action
If the compound does inhibit kinases like mps1, mapkapk2, and p70s6kβ, it could potentially lead to the arrest of cell division and growth .
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)benzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-11-5-2-10-15(19-11)20-17(21)13-8-3-6-12-7-4-9-14(16(12)13)18(20)22/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCNPAJLALHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179093 | |
Record name | 2-(6-Methyl-2-pyridinyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-61-7 | |
Record name | 2-(6-Methyl-2-pyridinyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304876-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(6-Methyl-2-pyridinyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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